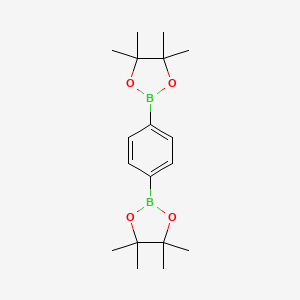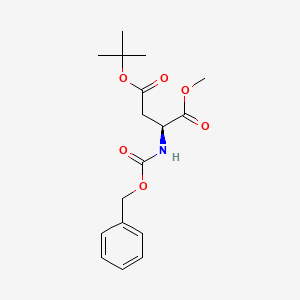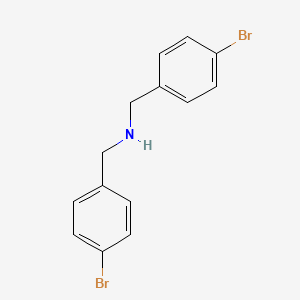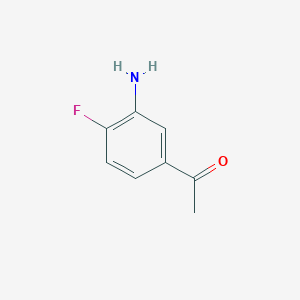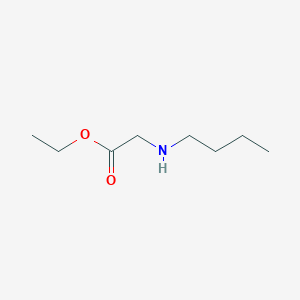![molecular formula C6H7N3 B1278472 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 53493-80-4](/img/structure/B1278472.png)
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Overview
Description
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 194.06 .
Synthesis Analysis
There are several studies that have reported the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives . For instance, one study designed a novel series of hedgehog signaling pathway inhibitors by replacing the pyrimidine nucleus of their earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold .Molecular Structure Analysis
The InChI code for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H . Physical And Chemical Properties Analysis
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a solid compound with a molecular weight of 194.06 .Scientific Research Applications
ATR Inhibitors
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been discovered as a new class of Ataxia telangiectasia and Rad3-related (ATR) inhibitors . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Anti-Tumor Activity
In vitro studies have shown that certain 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives display good anti-tumor activity . They can significantly reduce the phosphorylation level of ATR and its downstream signaling protein .
Biological Activities
Pyrrolopyrazine derivatives, which include 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Drug Discovery Research
The structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is an attractive scaffold for drug discovery research . It’s a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthetic Methods
Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods, have been explained in research . These methods can be used to synthesize 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
Safety And Hazards
Future Directions
The discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors suggests promising future directions for this compound . Compound 5g, for instance, exhibits an IC50 value of 0.007 μM against ATR kinase and displays good anti-tumor activity in vitro . This indicates that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its derivatives could be promising compounds for further investigation .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIOQTYZWAAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449623 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
CAS RN |
53493-80-4 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines and how are they synthesized?
A1: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines consist of a pyrimidine ring fused to a pyrrolidine ring. A key intermediate in their synthesis is often a 1-aryl-4-cyano-3-pyrrolidinone or a related 3-amino-3-pyrroline derivative. [, , ] These intermediates can be further modified to introduce various substituents at different positions of the molecule. For instance, researchers have synthesized derivatives with aryl substituents at the 6-position, as well as 4-hydroxy, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives. [, ]
Q2: How does the structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives influence their biological activity?
A2: Research suggests that modifications to the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, introducing specific chloro-substituted benzoyl groups or a 3,4-dichlorophenylthiocarbamoyl group at the 6-position enhanced antiparasitic activity against Plasmodium berghei and Plasmodium gallinaceum compared to the unsubstituted parent compound. [] This highlights the importance of SAR studies in optimizing the structure of these compounds for specific therapeutic applications.
Q3: What are the potential applications of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives in drug discovery?
A3: Studies have identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potential antifolates, which are compounds that inhibit the enzyme dihydrofolate reductase (DHFR). [] DHFR is crucial for folate metabolism and, consequently, for DNA synthesis. Inhibiting DHFR can disrupt cell growth and proliferation, making antifolates valuable in targeting rapidly dividing cells like those found in parasites causing diseases like malaria. Furthermore, recent research has explored 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as potential ATR inhibitors. [, ] ATR kinase is a key regulator of the DNA damage response pathway, making it an attractive target for cancer therapy. These studies highlight the versatility of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and its potential to yield compounds with diverse biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


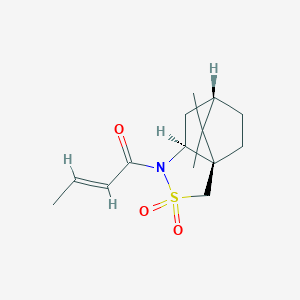
![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)





